molecular formula C17H13NO3 B11148137 9,10-Dimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one oxime

9,10-Dimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one oxime

Cat. No.: B11148137
M. Wt: 279.29 g/mol
InChI Key: JVOCOKMOLIASHK-ISLYRVAYSA-N
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Description

    9,10-Dimethyl-5H-benzo[C]furo[3,2-G]chromen-5-one oxime: is a chemical compound with the linear formula .

  • This compound is notable for its unique structure, which combines a chromene moiety with an oxime functional group.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps.

      Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. These may involve cyclization reactions, oxidation, and oximation.

      Industrial Production: While there isn’t a dedicated industrial production method, research laboratories typically synthesize this compound for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction and conditions applied.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.

      Biology: It may be used as a probe in biological studies due to its unique structure.

      Medicine: Investigations into its potential medicinal properties, such as anti-inflammatory or antioxidant effects.

      Industry: While not directly used in industry, understanding its chemistry can inspire new drug development or materials science.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects is still an area of research.
    • It may interact with specific molecular targets or pathways related to its structural features.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C17H13NO3

    Molecular Weight

    279.29 g/mol

    IUPAC Name

    (NE)-N-(9,10-dimethyl-[1]benzofuro[6,5-c]isochromen-5-ylidene)hydroxylamine

    InChI

    InChI=1S/C17H13NO3/c1-9-10(2)20-15-8-16-14(7-13(9)15)11-5-3-4-6-12(11)17(18-19)21-16/h3-8,19H,1-2H3/b18-17+

    InChI Key

    JVOCOKMOLIASHK-ISLYRVAYSA-N

    Isomeric SMILES

    CC1=C(OC2=CC3=C(C=C12)C4=CC=CC=C4/C(=N\O)/O3)C

    Canonical SMILES

    CC1=C(OC2=CC3=C(C=C12)C4=CC=CC=C4C(=NO)O3)C

    Origin of Product

    United States

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